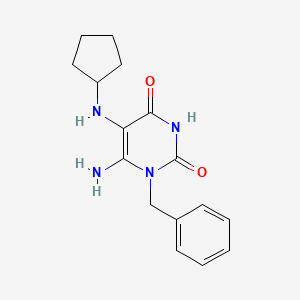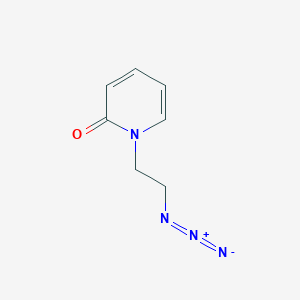
1-(2-Azidoethyl)-1,2-dihydropyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Azidoethyl)-1,2-dihydropyridin-2-one is a compound of significant interest in organic chemistry due to its unique structure and reactivity. This compound features an azido group attached to an ethyl chain, which is connected to a dihydropyridinone ring. The presence of the azido group makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of heterocyclic compounds and in click chemistry applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azidoethyl)-1,2-dihydropyridin-2-one typically involves the nucleophilic substitution of a halogenated precursor with sodium azide. One common method starts with the halogenation of 1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one, followed by the substitution reaction with sodium azide to introduce the azido group . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process, especially given the potentially hazardous nature of azides.
化学反应分析
Types of Reactions
1-(2-Azidoethyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Click Reactions: The azido group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts in click reactions.
Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas are typical reagents for reducing azides to amines.
Substitution Reactions: Various nucleophiles, such as amines or thiols, can be used to replace the azido group.
Major Products
Triazoles: Formed via click reactions.
Amines: Resulting from the reduction of the azido group.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
科学研究应用
1-(2-Azidoethyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, through click chemistry.
作用机制
The mechanism of action of 1-(2-Azidoethyl)-1,2-dihydropyridin-2-one primarily involves the reactivity of the azido group. In click chemistry, the azido group undergoes cycloaddition with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it valuable for various applications. The azido group can also be reduced to an amine, which can then participate in further chemical transformations.
相似化合物的比较
1-(2-Azidoethyl)-1,2-dihydropyridin-2-one can be compared with other azidoethyl derivatives, such as:
1-(2-Azidoethyl)-pyrazole: Similar in structure but with a pyrazole ring instead of a dihydropyridinone ring.
1-(2-Azidoethyl)-imidazole: Contains an imidazole ring, offering different reactivity and applications.
1-(2-Azidoethyl)-1,2,3-triazole: A triazole derivative with distinct properties and uses.
The uniqueness of this compound lies in its dihydropyridinone ring, which imparts specific chemical properties and reactivity that are different from other azidoethyl derivatives.
属性
IUPAC Name |
1-(2-azidoethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c8-10-9-4-6-11-5-2-1-3-7(11)12/h1-3,5H,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIAXQXOOBWUDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
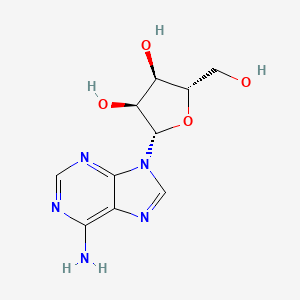
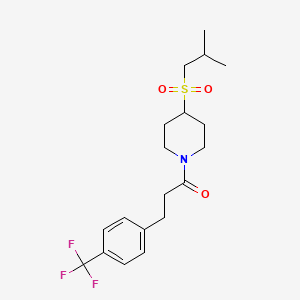
![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol](/img/structure/B2762059.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B2762062.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2762063.png)
![3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B2762065.png)
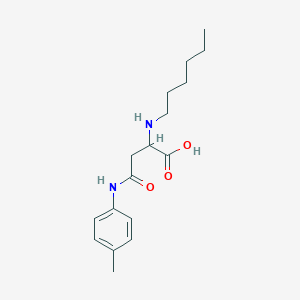
![1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2762067.png)
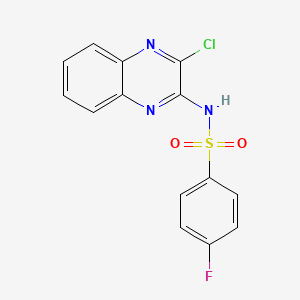
![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide](/img/structure/B2762069.png)
![1'-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2762070.png)
![5-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2762072.png)
![1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762075.png)
